Cas no 2223003-52-7 (tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate is a boronic ester derivative featuring a thiophene core and a protected pyrrolidine moiety. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection options, while the dioxaborolane moiety enhances reactivity in palladium-catalyzed transformations. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science applications, particularly in constructing conjugated systems or bioactive molecules. The product is typically handled under inert conditions to preserve its boronic ester functionality.
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate structure
2223003-52-7 structure
Product Name:tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate
CAS No:2223003-52-7
MF:C19H30BNO4S
MW:379.321804523468
CID:4786855
PubChem ID:133555498
Update Time:2025-10-28

tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate
    • 2223003-52-7
    • 4-(N-Boc-Pyrrolidin-3-yl)thiophene-2-boronic acid pinacol ester
    • Inchi: 1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-9-8-13(11-21)14-10-15(26-12-14)20-24-18(4,5)19(6,7)25-20/h10,12-13H,8-9,11H2,1-7H3
    • InChI Key: FFIVDIQMDNAWSG-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(C2C=C(B3OC(C)(C)C(C)(C)O3)SC=2)C1

Computed Properties

  • Exact Mass: 379.1988598g/mol
  • Monoisotopic Mass: 379.1988598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2Ų

tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907741-25mg
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate
2223003-52-7 95%
25mg
8,388.00 2021-05-17

Additional information on tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate

Introduction to Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate (CAS No. 2223003-52-7)

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2223003-52-7, represents a novel class of molecules with potential applications in the development of therapeutic agents. Its unique structural features, particularly the presence of a tert-butyl group and a borylated thiophene ring system, make it an intriguing candidate for further investigation.

The compound's molecular architecture is characterized by a pyrrolidine core appended with a thiophene derivative. The thiophene ring is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, which is a key feature for its reactivity in cross-coupling reactions commonly employed in synthetic organic chemistry. This borylated thiophene segment not only enhances the compound's utility as a building block but also suggests potential applications in the synthesis of more complex molecules.

The tert-butyl group at the C3 position of the pyrrolidine ring contributes to the overall steric environment of the molecule. This steric bulk can influence both the electronic properties and the biological activity of the compound. In pharmaceutical applications, such structural elements are often strategically incorporated to modulate binding interactions with biological targets.

In recent years, there has been growing interest in the development of heterocyclic compounds for medicinal applications. Heterocycles are prevalent in many biologically active molecules due to their ability to mimic natural product structures and their capacity to form stable interactions with biological targets. The pyrrolidine and thiophene moieties in Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate are classic examples of such heterocyclic systems that have been extensively studied for their pharmacological potential.

The borylated thiophene segment is particularly noteworthy as it serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic chemistry and have been widely used in the construction of complex organic molecules. The ability to introduce this borylated moiety into a pyrrolidine scaffold opens up numerous possibilities for further derivatization and functionalization.

Recent advances in drug discovery have highlighted the importance of combinatorial chemistry and library synthesis. Compounds like Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate can serve as valuable building blocks in such approaches. Their unique structural features and reactivity make them suitable for generating diverse chemical libraries that can be screened for biological activity.

The synthesis of this compound involves multiple steps that showcase modern synthetic methodologies. The introduction of the borylated thiophene segment typically requires a palladium-catalyzed borylation reaction on an appropriately substituted thiophene precursor. This type of reaction is well-established and highly efficient, making it a preferred choice for industrial-scale synthesis.

The tert-butyl ester group at the C1 position of the pyrrolidine ring provides an additional handle for further chemical manipulation. Ester groups are versatile functional units that can be converted into other pharmacologically relevant moieties through various chemical transformations. For instance, they can be hydrolyzed to carboxylic acids or reduced to alcohols.

In conclusion, Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)pyrrolidine-1-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it an excellent starting point for developing novel therapeutic agents. The growing interest in heterocyclic compounds and cross-coupling reactions ensures that this compound will remain a topic of interest for synthetic chemists and medicinal biologists alike.

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